molecular formula C15H12ClN5OS B5831116 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5831116
M. Wt: 345.8 g/mol
InChI Key: AKJYJPFUPCNNMH-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a pyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with pyridine-4-carboxaldehyde to yield 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole. The final step involves the reaction of this triazole derivative with thioacetic acid to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridinyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Vorozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Letrozole: Similar to vorozole, used in the treatment of breast cancer.

Uniqueness

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other triazole derivatives

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of C22H18ClN5OSC_{22}H_{18}ClN_5OS and a molecular weight of approximately 435.93 g/mol, this compound features a triazole ring, chlorinated phenyl groups, and a sulfanyl linkage, suggesting diverse pharmacological applications.

Structural Characteristics

The unique structure of this compound includes:

  • Triazole Ring : Known for antifungal properties and potential anticancer activity.
  • Chlorinated Aromatic System : Enhances interactions with biological targets.
  • Sulfanyl Linkage : May contribute to enzyme inhibition and other biological effects.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities. Here are some key findings related to the biological activity of this compound:

Anticancer Activity

Studies have shown that triazole derivatives can exhibit potent anticancer effects. For example:

  • Cell Line Studies : Compounds structurally related to the target compound have demonstrated cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10.28 µg/mL to 12 µM .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis, as evidenced by increased annexin V-FITC positive cells in treated groups compared to controls .

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown selective inhibition against carbonic anhydrase IX (CA IX), which is relevant in cancer progression. IC50 values for related compounds range from 10.93 nM to 25.06 nM, indicating strong inhibitory potential .
  • Acetylcholinesterase Inhibition : Other studies have reported enzyme inhibitory activities that may correlate with the presence of the sulfanyl group in the structure .

Antimicrobial Properties

The triazole moiety is recognized for its antifungal properties:

  • Antimicrobial Activity : Compounds featuring similar triazole structures have shown significant antimicrobial effects against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating inhibition rates exceeding 80% at certain concentrations .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is provided below:

Compound NameKey FeaturesBiological Activity
2-{[4-(bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamideSimilar triazole and sulfanyl structureAnticancer potential
2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole instead of triazoleAntimicrobial activity
5-(pyridinyl)-4H-1,2,4-triazol-3-thiolSimplified structure with thiol groupAntifungal properties

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Study on MDA-MB-231 Cells : A derivative demonstrated a significant increase in apoptosis markers when treated with concentrations above 10 µM.
  • Inhibition of CA IX : A related compound showed selective inhibition with an IC50 value significantly lower than that for CA II, suggesting potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-11-1-3-12(4-2-11)21-14(10-5-7-18-8-6-10)19-20-15(21)23-9-13(17)22/h1-8H,9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJYJPFUPCNNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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